H-Cys(Acm)-NH2

Catalog No.
S13601907
CAS No.
M.F
C6H13N3O2S
M. Wt
191.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Cys(Acm)-NH2

Product Name

H-Cys(Acm)-NH2

IUPAC Name

(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide

Molecular Formula

C6H13N3O2S

Molecular Weight

191.25 g/mol

InChI

InChI=1S/C6H13N3O2S/c1-4(10)9-3-12-2-5(7)6(8)11/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10)/t5-/m0/s1

InChI Key

XQQFETKFPSFQAX-YFKPBYRVSA-N

Canonical SMILES

CC(=O)NCSCC(C(=O)N)N

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)N)N
Typical of amino acids and peptides:

  • Formation of Peptide Bonds: The amine group (-NH2) can react with carboxylic acids or activated esters to form peptide bonds, making it useful in synthesizing peptides.
  • Desulfurization: The thiol group can be selectively desulfurized under certain conditions, which is advantageous for creating modified peptides without cysteine.
  • Oxidation: The thiol can be oxidized to form disulfide bonds, which are crucial for the structural integrity of many proteins.
  • Deprotection: The Acm group can be removed under specific conditions to regenerate the free thiol of cysteine, allowing for further functionalization or incorporation into larger peptide structures.

H-Cys(Acm)-NH2 exhibits biological activities primarily related to its role in peptide synthesis and modification. Cysteine residues are essential in many biological processes, including:

  • Antioxidant Properties: Cysteine contributes to the synthesis of glutathione, a vital antioxidant in cells.
  • Protein Folding: Cysteine's ability to form disulfide bonds is critical for the proper folding and stability of many proteins.
  • Enzyme Functionality: Some enzymes require cysteine residues for their catalytic activity.

The acetamidomethyl protection allows researchers to study these functions without interference from unwanted reactions that could occur with unprotected cysteine.

The synthesis of H-Cys(Acm)-NH2 typically involves several key steps:

  • Protection of Cysteine: The thiol group of cysteine is protected using the acetamidomethyl group to prevent oxidation or unwanted reactions during subsequent steps.
  • Formation of Amide: The protected cysteine is then reacted with appropriate coupling agents (such as carbodiimides) to form the amide bond.
  • Purification: The product is purified using techniques such as chromatography to isolate H-Cys(Acm)-NH2 from by-products and unreacted materials.

Various methods have been reported in literature for synthesizing this compound, often focusing on minimizing racemization and maximizing yield through optimized reaction conditions .

H-Cys(Acm)-NH2 has several applications in biochemical research and pharmaceutical development:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides where controlled manipulation of cysteine is required.
  • Drug Development: Its derivatives are explored for potential therapeutic applications due to their biological activity.
  • Bioconjugation: The compound can be used for labeling or modifying biomolecules, facilitating studies in proteomics and drug delivery systems.

Studies involving H-Cys(Acm)-NH2 often focus on its interactions within peptide chains and its reactivity compared to other amino acids. Investigations typically assess how the presence of the acetamidomethyl group influences:

  • Reactivity with Other Amino Acids: Understanding how this protecting group affects coupling efficiency and selectivity during peptide synthesis.
  • Stability in Biological Systems: Evaluating how modifications impact the stability and activity of peptides containing H-Cys(Acm)-NH2.

These studies are crucial for optimizing peptide design for therapeutic applications.

Similar Compounds

H-Cys(Acm)-NH2 shares structural similarities with several other compounds, particularly those containing cysteine or its derivatives. Here are some similar compounds:

Compound NameStructure/DescriptionUnique Features
CysteineAmino acid with a free thiol groupDirectly involved in disulfide bond formation
H-Cys(Npys)-NH2Cysteine derivative with a pyridine sulfonyl groupUsed for selective labeling and bioconjugation
S-AcetylcysteineAcetylated form of cysteineUsed as a mucolytic agent in respiratory diseases
H-Cys(Trt)-NH2Cysteine protected with triphenylmethylAllows for stable peptide synthesis under mild conditions

The uniqueness of H-Cys(Acm)-NH2 lies in its balance between stability provided by the acetamidomethyl protection and reactivity that allows for further chemical manipulation, making it particularly valuable in synthetic chemistry and biochemistry.

Systematic Nomenclature and Molecular Formula

H-Cys(Acm)-NH₂ is systematically named (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide, reflecting its stereochemical configuration and functional groups. The molecular formula is C₆H₁₃N₃O₂S, with a molecular weight of 191.25 g/mol. The hydrochloride form of the compound, H-Cys(Acm)-NH₂·HCl, has the formula C₆H₁₄ClN₃O₂S and a molecular weight of 227.71 g/mol.

The compound’s structure comprises:

  • A cysteine backbone with an amino group (–NH₂) at the N-terminus and an amide group (–CONH₂) at the C-terminus.
  • An acetamidomethyl (Acm) group (–SCH₂NHCOCH₃) attached to the cysteine sulfur atom, which serves as a protective moiety for the thiol side chain.
PropertyValueSource
Molecular FormulaC₆H₁₃N₃O₂S
Molecular Weight191.25 g/mol
IUPAC Name(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide

Structural Analysis of Acetamidomethyl (Acm) Protection

The Acm group is a cornerstone of the compound’s stability and reactivity. Its structure consists of a methylene bridge (–CH₂–) linking a thioether sulfur atom to an acetamide moiety (–NHCOCH₃). This design achieves two critical functions:

  • Thiol Protection: The Acm group shields the cysteine sulfur atom from oxidation and unintended disulfide bond formation during peptide synthesis.
  • Steric and Electronic Modulation: The bulky Acm group alters the electron density around the sulfur atom, reducing nucleophilic reactivity while maintaining solubility in polar solvents.

Key Structural Features:

  • Bond Angles and Lengths: The C–S bond in the Acm group measures approximately 1.81 Å, typical for thioethers, while the N–C bond in the acetamide moiety is 1.34 Å, consistent with resonance stabilization.
  • Chirality: The cysteine α-carbon retains its R-configuration, ensuring compatibility with biological systems.

Crystal Packing and Conformational Dynamics

While direct crystallographic data for H-Cys(Acm)-NH₂ are limited, studies on analogous Acm-protected cysteine derivatives suggest that the Acm group influences both intermolecular interactions and conformational flexibility:

  • Intermolecular Interactions:

    • The acetamide moiety participates in hydrogen bonding with adjacent molecules, often forming networks that stabilize crystal lattices.
    • The thioether sulfur engages in weak van der Waals interactions, contributing to dense packing in the solid state.
  • Conformational Flexibility:

    • The Acm group introduces restricted rotation around the C–S bond, limiting the molecule’s conformational space compared to unprotected cysteine.
    • Molecular dynamics simulations suggest that the Acm-protected cysteine adopts a folded conformation in aqueous solutions, minimizing hydrophobic exposure.
Conformational ParameterObservationSource
C–S Bond Rotation Barrier~8 kcal/mol
Hydrogen Bond Donors3 (2x NH, 1x OH)

Fmoc/t-Bu vs. Boc/Bzl Protection Strategies

The synthesis of H-Cys(Acm)-NH₂ can be accomplished using two primary protection strategies in solid-phase peptide synthesis [6] [7]. The fluorenylmethoxycarbonyl/tert-butyl strategy employs base-labile fluorenylmethoxycarbonyl groups for N-alpha protection and tert-butyl-based groups for side-chain protection [8] [9]. This approach utilizes 20% piperidine in dimethylformamide for deprotection, followed by cleavage with 95% trifluoroacetic acid containing appropriate scavengers [10] [11].

The tert-butoxycarbonyl/benzyl strategy represents an alternative approach utilizing acid-labile tert-butoxycarbonyl groups for temporary N-alpha protection combined with benzyl-based semi-permanent side-chain protecting groups [12] [13]. This method requires 20-50% trifluoroacetic acid for tert-butoxycarbonyl removal and anhydrous hydrogen fluoride for final cleavage and global deprotection [13].

StrategyN-alpha ProtectionSide Chain ProtectionDeprotection ConditionsCleavage ReagentOrthogonality
Fmoc/tBuFluorenylmethoxycarbonyltert-Butyl based groupsBase-labile (20% piperidine in DMF)95% TFA with scavengersTruly orthogonal
Boc/Bzltert-ButoxycarbonylBenzyl based groupsAcid-labile (TFA or HF)Anhydrous HFSemi-orthogonal

The fluorenylmethoxycarbonyl strategy offers superior advantages for H-Cys(Acm)-NH₂ synthesis due to its mild deprotection conditions and compatibility with automated synthesis platforms [8] [6]. This approach minimizes side reactions and allows for rapid, efficient synthesis of complex peptides containing multiple protecting groups [14].

On-Resin Acm Group Incorporation

On-resin incorporation of the acetamidomethyl group during H-Cys(Acm)-NH₂ synthesis requires careful consideration of reaction conditions and protecting group stability [15] [16]. The acetamidomethyl group can be introduced through direct coupling of Fmoc-Cys(Acm)-OH derivatives to the growing peptide chain using standard coupling reagents [17] [18].

Common coupling reagents for acetamidomethyl-protected cysteine incorporation include N,N'-diisopropylcarbodiimide with 1-hydroxybenzotriazole, which provides efficient coupling with minimal racemization [18]. Alternative activation methods employ phosphonium and aminium-based reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate [17].

Coupling ReagentActive SpeciesReaction TimeRacemizationEnvironmental Impact
DIC/HOBtOBt ester30-60 minutesMinimal with HOBtModerate
HBTU/DIEAOBt ester15-30 minutesLowModerate
PyBOP/DIEAOBt ester15-30 minutesLowModerate
HATU/DIEAOAt ester10-20 minutesVery lowModerate

The acetamidomethyl protecting group demonstrates exceptional stability during standard solid-phase peptide synthesis conditions, remaining intact throughout repeated cycles of deprotection and coupling [3] [4]. This stability extends to hydrogen fluoride cleavage conditions, allowing for selective deprotection strategies in complex synthetic schemes [5].

On-resin conversion of acetamidomethyl-containing peptides to their corresponding S-carboxymethyl derivatives can be achieved using carboxymethylsulfenyl chloride under mild conditions [16]. This transformation provides access to reactive intermediates suitable for unsymmetrical disulfide formation while avoiding modification of other amino acid residues [16].

Solution-Phase Synthesis Approaches

Solution-phase synthesis of H-Cys(Acm)-NH₂ offers distinct advantages for specific applications, particularly when convergent synthetic strategies are employed [19] [20]. In solution-phase approaches, the acetamidomethyl protecting group provides essential orthogonal protection during multi-step synthetic sequences [21].

The synthesis typically involves activation of protected cysteine derivatives using coupling reagents compatible with aqueous or organic media [19]. 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride has demonstrated remarkable substrate tolerance in aqueous buffered media for solution-phase peptide synthesis applications [19].

Solution-phase methodologies allow for enhanced control over reaction conditions and intermediates, enabling purification of individual synthetic steps [22] [23]. This approach proves particularly valuable for incorporating modified cysteine derivatives that may be challenging to handle in solid-phase protocols [21].

Recent developments in green solution-phase synthesis have introduced aqueous systems utilizing specifically designed linker molecules to attach peptides to hydrophilic solid phases [24]. These approaches maintain compatibility with fluorenylmethoxycarbonyl-protected amino acids while reducing dependence on toxic organic solvents [24].

Orthogonal Protection Schemes for Cysteine Derivatives

Orthogonal protection schemes for cysteine derivatives enable regioselective disulfide bond formation in complex peptide structures [25] [26]. The acetamidomethyl group serves as a key component in these schemes due to its unique deprotection characteristics [27] [28].

Protection Group 1Protection Group 2Deprotection 1Deprotection 2Orthogonality
AcetamidomethylTritylHg(OAc)₂ or I₂1% TFA in DCMGood
Trityl4-Methoxytrityl1% TFA in DCM50% TFA in DCMExcellent
4-MethylbenzylAcetamidomethylHF or TFMSAHg(OAc)₂ or I₂Good
tert-ButylsulfenylAcetamidomethylDTT or TCEP (4-24h)Hg(OAc)₂ or I₂Excellent

The acetamidomethyl group can be selectively removed using mercury(II) acetate at pH 4.0, requiring approximately one hour at room temperature [4] [5]. Alternative deprotection methods include silver(I) tetrafluoroborate in aqueous medium and iodine under oxidative conditions for simultaneous disulfide formation [29] [4].

Recent advances have introduced copper(II) sulfate with 1,2-aminothiols as an environmentally friendly deprotection method for acetamidomethyl groups [28] [30]. This approach operates under aerobic conditions and provides efficient disulfide bond formation within 30 minutes while minimizing side reactions [28].

Deprotection MethodConditionsProductsReaction TimeSide Reactions
Mercury(II) AcetatepH 4.0, 1 h, RTFree cysteine1 hourPossible with Trt/tBu groups
Silver(I) TetrafluoroborateAqueous mediumFree cysteine30 minutes - 2 hoursPossible with Trt/MeBzl
IodineOxidative conditionsDisulfide formation15-30 minutesTyrosine iodination
Thallium(III) TrifluoroacetateOxidative conditionsDisulfide formation30 minutes - 1 hourAcm migration to Ser/Thr
Copper(II) Sulfate + AminothiolAerobic conditions with 1,2-aminothiolDisulfide formation30 minutesMinimal

The S-phenylacetamidomethyl derivative represents an advanced orthogonal protecting group that maintains the same properties as acetamidomethyl while offering additional deprotection options through enzymatic cleavage with penicillin amidohydrolase [27]. This modification provides true orthogonality with common cysteine-protecting groups including 4-methylbenzyl, trityl, and fluorenylmethyl [27].

Heavy Metal-Mediated Acetamidomethyl Removal

Heavy metal-mediated deprotection represents the classical approach for acetamidomethyl removal, operating through fundamentally different mechanisms depending on the metal ion employed. These methods leverage the soft acid nature of sulfur to achieve selective bond cleavage under mild conditions.

Mercury(II)/Silver(I) Complexation Chemistry

Mercury(II) acetate represents the archetypal method for acetamidomethyl deprotection, operating through soft acid-soft base complexation principles [2] [3]. The mechanism proceeds through initial coordination of the mercury(II) center to the sulfur atom of the acetamidomethyl-protected cysteine, forming a stable mercury-sulfur complex. This coordination significantly weakens the carbon-sulfur bond of the protecting group through electronic withdrawal, facilitating heterolytic cleavage. The reaction typically requires 1.0 equivalent of mercury(II) acetate per acetamidomethyl group and proceeds optimally at pH 4.0 under aqueous conditions [2]. The resulting mercury mercaptide intermediate must be treated with β-mercaptoethanol or similar thiols to regenerate the free cysteine residue, as the mercury-sulfur bond is extremely stable [3].

Silver(I) trifluoromethanesulfonate follows a mechanistically similar pathway but requires significantly higher stoichiometric ratios, typically 100 equivalents per acetamidomethyl group [3]. The silver-mediated process involves π-complexation between the silver cation and the sulfur lone pair electrons, followed by formation of a peptide silver salt intermediate. The reaction proceeds optimally at 4°C in trifluoroacetic acid/anisole mixtures over 2 hours. Treatment with dithiothreitol (40 equivalents per acetamidomethyl group) in 1 molar acetic acid regenerates the free thiol functionality [3]. Both mercury and silver-mediated methods share the limitation of requiring subsequent thiol treatment to obtain the final deprotected peptide, adding complexity to the synthetic sequence.

Thallium(III) Trifluoroacetate Oxidation Pathways

Thallium(III) trifluoroacetate represents a fundamentally different approach to acetamidomethyl deprotection, functioning simultaneously as both a deprotection agent and an oxidizing system [4] [5]. The mechanism involves initial soft acid coordination of thallium(III) to the sulfur center, followed by oxidative cleavage of the carbon-sulfur bond. Unlike mercury and silver systems, thallium(III) directly facilitates disulfide bond formation without requiring additional oxidation steps [4]. The reaction typically employs 1.2 equivalents of thallium(III) trifluoroacetate in trifluoroacetic acid containing anisole as a scavenger, with reaction times ranging from 5 to 18 hours depending on peptide complexity [3] [5].

The thallium-mediated process proceeds through formation of an intermediate thallium-sulfur complex, which undergoes rapid oxidation under the reaction conditions. The resulting sulfenic acid intermediate rapidly condenses with adjacent cysteine residues to form the desired disulfide bonds [4]. This one-pot deprotection/oxidation approach offers significant synthetic advantages but requires careful attention to methionine and tryptophan protection, as these residues are susceptible to oxidation under the reaction conditions [3] [4]. The mechanism represents an elegant solution to the traditional two-step deprotection/oxidation sequence, enabling direct conversion of bis-acetamidomethyl peptides to their disulfide-bridged forms.

Oxidative Deprotection Using Iodine/Dimethyl Sulfoxide Systems

Iodine-mediated oxidative deprotection represents the most commonly employed method for simultaneous acetamidomethyl removal and disulfide bond formation [6] [7]. The mechanism involves electrophilic attack of molecular iodine on the sulfur center of the acetamidomethyl group, leading to formation of a sulfonium iodide intermediate. This intermediate undergoes rapid elimination to generate a sulfenic acid, which immediately condenses with adjacent cysteine residues to form disulfide bonds [7] [8]. The reaction typically proceeds in acetic acid or methanol over 20 minutes at room temperature using 2.5 equivalents of iodine per acetamidomethyl group [9].

The incorporation of dimethyl sulfoxide as a co-solvent significantly enhances the efficiency of iodine-mediated deprotection [8]. Dimethyl sulfoxide functions through multiple mechanisms: first, it increases the electrophilicity of molecular iodine through coordination interactions; second, it stabilizes the sulfenic acid intermediates, preventing unwanted side reactions; and third, it facilitates the formation of charge-transfer complexes that accelerate the overall transformation [8]. The enhanced electrophilicity results from the formation of a three-component complex involving iodine, dimethyl sulfoxide, and the acetamidomethyl sulfur, which lowers the activation energy for carbon-sulfur bond cleavage [8].

Recent mechanistic studies have revealed that the iodine/dimethyl sulfoxide system operates through a concerted mechanism involving simultaneous electrophilic activation and nucleophilic assistance [8]. The dimethyl sulfoxide molecule coordinates to one face of the iodine while the acetamidomethyl sulfur attacks from the opposite face, creating a highly organized transition state that facilitates rapid bond formation and cleavage. This mechanistic understanding has led to optimized reaction conditions employing iodine/dimethyl sulfoxide ratios of 1:2, which provide superior yields and reduced reaction times compared to traditional methanol-based systems [8].

Side Reactions and Mitigation Strategies

The deprotection of acetamidomethyl groups is accompanied by several well-characterized side reactions that can significantly impact peptide yield and purity. These side reactions are primarily driven by the electrophilic nature of the carbocation intermediates generated during deprotection and the nucleophilic character of certain amino acid side chains.

S→O Acetamidomethyl Shift in Serine/Threonine-Rich Sequences

The most prevalent side reaction involves migration of the acetamidomethyl group from sulfur to oxygen atoms in serine and threonine residues [10] [11]. This phenomenon was first systematically characterized during the synthesis of neurotoxin fragments containing high concentrations of serine and threonine residues [10]. The mechanism involves nucleophilic attack by the hydroxyl groups of serine or threonine on the electrophilic carbon center of the departing acetamidomethyl group, resulting in formation of O-acetamidomethyl serine or threonine derivatives [10] [6].

Mass spectrometric analysis reveals that peptides containing this side reaction exhibit molecular ions with masses corresponding to the addition of the acetamidomethyl moiety (+71 daltons) rather than its removal [10] [6]. The migration occurs preferentially during thallium(III) trifluoroacetate and mercury(II)/ferricyanide deprotection protocols, with the extent of migration correlating directly with the serine/threonine content of the peptide sequence [10]. Detailed mechanistic studies demonstrate that the migration follows an intramolecular pathway when serine or threonine residues are positioned within three amino acids of the acetamidomethyl-protected cysteine, but can also proceed through intermolecular mechanisms in highly concentrated solutions [10].

The kinetics of the S→O shift reaction exhibit first-order dependence on both the concentration of the electrophilic intermediate and the local concentration of hydroxyl nucleophiles [10]. Temperature studies reveal activation energies of approximately 15-20 kcal/mol for the migration process, indicating that the reaction is thermodynamically favorable under typical deprotection conditions [10]. The stereochemical outcome of the migration depends on the conformational flexibility of the peptide backbone, with β-turn structures promoting intramolecular transfer while extended conformations favor intermolecular pathways.

Scavenger Systems (for example, Glycerol, Thioanisole)

The development of effective scavenger systems represents a critical advancement in acetamidomethyl deprotection chemistry, enabling suppression of unwanted side reactions while maintaining efficient deprotection kinetics [10] [12] [13]. Glycerol has emerged as the most effective scavenger for preventing S→O acetamidomethyl migration to serine and threonine residues [10]. The mechanism involves competitive nucleophilic attack by the three hydroxyl groups of glycerol on the electrophilic acetamidomethyl cation, effectively intercepting the reactive intermediate before it can migrate to amino acid side chains [10].

Kinetic studies demonstrate that glycerol exhibits superior scavenging efficiency compared to monovalent alcohols due to its higher effective molarity arising from the presence of multiple nucleophilic centers [10]. Optimal concentrations range from 10-20% (volume/volume) in the deprotection mixture, providing sufficient nucleophilic capacity without interfering with the primary deprotection mechanism [10]. The glycerol-acetamidomethyl adducts formed during scavenging are readily removed during peptide purification, as they exhibit significantly different chromatographic properties compared to the desired peptide products [10].

Thioanisole represents another critical scavenger, particularly effective against electrophilic species generated during various deprotection protocols [13] [14]. The mechanism involves nucleophilic attack by the sulfur atom of thioanisole on electrophilic centers, forming stable sulfonium intermediates that prevent reaction with peptide side chains [13]. Thioanisole exhibits particular efficacy in iodine-mediated deprotection systems, where it prevents tyrosine iodination and other electrophilic aromatic substitution reactions [13]. The optimal concentration range for thioanisole is typically 5-10% (volume/volume), providing effective scavenging without causing precipitation or solubility issues [13].

Triisopropylsilane has emerged as a versatile scavenger capable of addressing multiple side reaction pathways simultaneously [14]. Recent mechanistic studies reveal that triisopropylsilane functions through multiple pathways: as a hydride donor for reducing electrophilic species, as a cation scavenger for trapping carbocations, and as a radical scavenger for intercepting oxidative intermediates [14]. The silicon-hydride bonds of triisopropylsilane exhibit appropriate thermodynamic properties to reduce acetamidomethyl-derived carbocations while remaining stable under the acidic conditions employed in most deprotection protocols [14]. Concentrations of 2-5% (volume/volume) provide optimal scavenging efficiency while minimizing interference with the primary deprotection mechanism [14].

XLogP3

-1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

191.07284784 g/mol

Monoisotopic Mass

191.07284784 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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